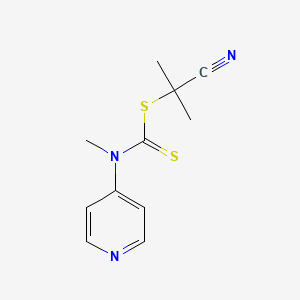

2-シアノプロパン-2-イル メチル(ピリジン-4-イル)カルバモジチオアート

概要

説明

2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate is a chemical compound with the molecular formula C11H13N3S2 and a molecular weight of 251.37 g/mol. This compound is known for its application as a switchable reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization processes.

科学的研究の応用

This compound finds applications in various fields:

Chemistry: Used as a RAFT agent for controlled radical polymerization, enabling the synthesis of well-defined polymers.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Potential use in drug delivery systems due to its ability to form stable polymer networks.

Industry: Utilized in the production of advanced materials and coatings.

作用機序

Target of Action

The primary target of 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate is the process of polymerization . It acts as a switchable RAFT (Reversible Addition-Fragmentation chain Transfer) agent . The compound is well-suited for the polymerization of vinyl esters and vinyl amides (LAMs), and styrenes, acrylates, and methacrylates (MAMs) .

Mode of Action

2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate interacts with its targets by facilitating controlled radical polymerization . As a RAFT agent, it helps control the molecular weight of the polymer and ensures a relatively narrower molecular weight distribution .

Biochemical Pathways

The compound affects the biochemical pathway of polymer synthesis. It enables the alternating copolymerization of hydroxyalkyl vinyl ethers and dialkyl maleates . The influence of comonomer structure, comonomer feeding ratios, and monomer concentrations on the copolymerization and the copolymer structure have been investigated systematically .

Result of Action

The result of the action of 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate is the successful formation of well-defined alternating copolymers . The alternating sequential chain structure of the copolymers has been proved by both NMR and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .

Action Environment

The action of 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate is influenced by factors such as the structure of the comonomers, the feeding ratios of the comonomers, and the concentrations of the monomers . These factors can affect the efficiency of the polymerization process and the properties of the resulting polymers .

生化学分析

Biochemical Properties

2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate plays a significant role in biochemical reactions, particularly in the context of controlled radical polymerization. It interacts with enzymes and proteins involved in polymerization processes. The compound acts as a chain transfer agent (CTA), which helps regulate the molecular weight and distribution of polymers . It is well-suited for polymerization of vinyl esters and vinyl amides in its neutral form, and for styrenes, acrylates, and methacrylates in its protonated form . The interactions between 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate and these biomolecules are crucial for achieving controlled polymerization.

Cellular Effects

The effects of 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate on various types of cells and cellular processes are primarily related to its role in polymerization. It influences cell function by facilitating the formation of well-defined polymers, which can be used in various biomedical applications . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is indirectly related to its ability to create polymers with specific properties. These polymers can be used to deliver drugs, create scaffolds for tissue engineering, and more .

Molecular Mechanism

At the molecular level, 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate exerts its effects through reversible addition-fragmentation chain transfer (RAFT) polymerization. It acts as a mediator in the polymerization process, allowing for precise control over the molecular weight and distribution of the resulting polymers . The compound forms a transient bond with the growing polymer chain, which can be broken and reformed, enabling the controlled growth of the polymer . This mechanism is essential for creating polymers with specific properties and applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate can change over time. The compound is stable under standard storage conditions (2-8°C) and has a melting point of 97-102°C . Over time, the stability and degradation of the compound can influence its effectiveness in polymerization reactions. Long-term studies have shown that the compound maintains its ability to facilitate controlled polymerization, although its efficiency may decrease with prolonged storage .

Dosage Effects in Animal Models

The effects of 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate in animal models vary with different dosages. At lower dosages, the compound effectively facilitates controlled polymerization without causing significant adverse effects . At higher dosages, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism . It is essential to determine the optimal dosage to achieve the desired polymerization outcomes while minimizing any negative effects.

Metabolic Pathways

2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate is involved in metabolic pathways related to polymerization. It interacts with enzymes and cofactors that facilitate the polymerization process . The compound’s role as a chain transfer agent (CTA) is crucial for regulating the molecular weight and distribution of polymers, which can affect metabolic flux and metabolite levels . Understanding these interactions is essential for optimizing the use of the compound in various applications.

Transport and Distribution

Within cells and tissues, 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which can affect its activity and function in polymerization reactions . The compound’s ability to be selectively transported and localized is essential for achieving controlled polymerization in specific cellular environments.

Subcellular Localization

The subcellular localization of 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on polymerization . Understanding the subcellular localization of the compound is crucial for optimizing its use in various applications, including drug delivery and tissue engineering.

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction involving the reaction of 2-cyanopropan-2-ol with methyl(pyridin-4-yl)isothiocyanate in the presence of a suitable catalyst and under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH to ensure high yield and purity.

化学反応の分析

Types of Reactions: 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of various substituted pyridine derivatives.

類似化合物との比較

2-Cyanopropan-2-yl benzodithioate

2-Cyanopropan-2-yl N-methyl-N-(phenyl)carbamodithioate

2-Cyanopropan-2-yl dodecyl trithiocarbonate

Uniqueness: 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate is unique in its ability to switch between different forms, making it highly versatile in controlled radical polymerization processes.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to control polymerization processes and potential biological activities open up numerous possibilities for future developments.

Would you like to know more about any specific aspect of this compound?

生物活性

2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate, commonly referred to as CMPACD, is a compound that has garnered attention for its potential applications in biopharmaceutical formulations and polymer chemistry. This article explores its biological activity, focusing on its role as a stabilizer for protein drugs, particularly insulin, and its utility in controlled radical polymerization.

CMPACD has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₃N₃S₂

- Molecular Weight : 251.37 g/mol

- CAS Number : 1158958-96-3

CMPACD acts as a reversible addition-fragmentation chain transfer (RAFT) agent in polymerization processes. This property allows for the controlled synthesis of various copolymers that can stabilize biopharmaceuticals. The compound's structure facilitates the formation of stable polymer chains, which are crucial for enhancing the stability of sensitive protein drugs under various conditions.

Protein Stabilization

Recent studies have demonstrated that CMPACD significantly improves the stability of insulin formulations. In a study by Anastasaki et al., it was shown that polymers synthesized using CMPACD effectively stabilized insulin and other protein drugs in aqueous formulations, particularly under stressed aging conditions. The results indicated that these polymers could enhance the stability over 50-fold compared to traditional surfactant excipients .

Structure-Function Relationship

The effectiveness of CMPACD in stabilizing proteins is attributed to its ability to create polymers with specific molecular weights and dispersities. The relationship between polymer structure and function was rigorously investigated, revealing that higher molecular weights and optimal dispersity correlate with improved protein stability .

Insulin Stability Assays

- Study Overview : A library of polyacrylamide polymers was synthesized using CMPACD as a RAFT agent.

- Findings : The study found that varying the molecular weight and dispersity of these polymers led to significant differences in the stabilization of monomeric insulin.

- Results : The most effective formulations exhibited a marked decrease in aggregation time for insulin, demonstrating the potential of CMPACD-derived polymers in biopharmaceutical applications .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight Range | 4 kDa - 8 kDa |

| Dispersity | 1.33 - 1.62 |

| Insulin Stability Gain | Over 50-fold |

Applications in Polymer Chemistry

CMPACD is not only limited to biopharmaceuticals but also plays a critical role in polymer synthesis. It has been utilized in the development of amphiphilic block copolymers, which are essential for creating materials with specific properties such as self-assembly and responsiveness to environmental changes .

特性

IUPAC Name |

2-cyanopropan-2-yl N-methyl-N-pyridin-4-ylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S2/c1-11(2,8-12)16-10(15)14(3)9-4-6-13-7-5-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVIBYAVTHICFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)SC(=S)N(C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728680 | |

| Record name | 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158958-96-3 | |

| Record name | 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1158958-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。